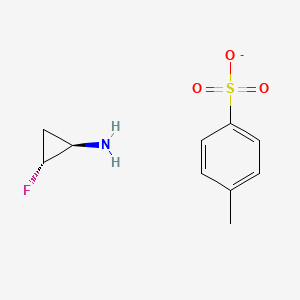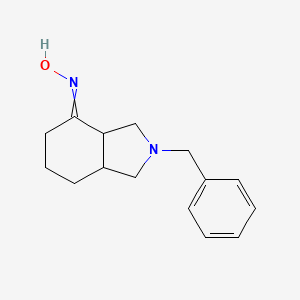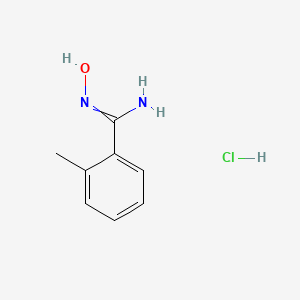![molecular formula C29H34F3N3O6 B11820277 N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11820277.png)
N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluorométhyl)benzamide est un composé organique complexe ayant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé présente une structure unique qui comprend un fragment de benzodioxole, un groupe hydroxycyclohexyle et un groupe trifluorométhylbenzamide, ce qui en fait un sujet intéressant pour la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluorométhyl)benzamide implique généralement plusieurs étapes, notamment la formation de composés intermédiaires. Les voies de synthèse courantes peuvent inclure :
Formation du fragment de benzodioxole : Ceci peut être réalisé par cyclisation de dérivés de catéchol avec du formaldéhyde.
Synthèse du groupe hydroxycyclohexyle : Cette étape peut impliquer l’hydrogénation de cycles aromatiques suivie d’une hydroxylation.
Réactions de couplage : Les composés intermédiaires sont ensuite couplés à l’aide de réactifs tels que des amines et des acides carboxyliques dans des conditions spécifiques (par exemple, à l’aide d’agents de couplage comme l’EDCI ou le DCC).
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse pour assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à flux continu, de synthèse automatisée et de techniques de purification telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluorométhyl)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes.
Réduction : Les groupes carbonyle peuvent être réduits en alcools.
Substitution : Le groupe trifluorométhyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Agents oxydants : PCC, KMnO4 ou CrO3.
Agents réducteurs : NaBH4, LiAlH4.
Réactifs de substitution : Nucléophiles tels que des amines ou des thiols.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyle peut produire des cétones, tandis que la réduction des groupes carbonyle peut produire des alcools.
Applications de la recherche scientifique
Chimie : Comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Comme sonde pour étudier les voies et les interactions biologiques.
Médecine : Applications thérapeutiques potentielles en raison de sa structure unique et de son activité biologique.
Industrie : Utilisation dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action de N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluorométhyl)benzamide dépendrait de ses interactions spécifiques avec les cibles moléculaires. Cela peut impliquer la liaison à des récepteurs ou des enzymes spécifiques, conduisant à la modulation des voies biologiques. Des études détaillées seraient nécessaires pour élucider le mécanisme exact.
Comparaison Avec Des Composés Similaires
Composés similaires
N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluorométhyl)benzamide : Des composés similaires peuvent inclure d’autres dérivés de benzodioxole ou des composés ayant des groupes fonctionnels similaires.
Unicité
L’unicité de N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluorométhyl)benzamide réside dans sa combinaison spécifique de groupes fonctionnels et de stéréochimie, qui peut conférer des propriétés biologiques et chimiques uniques.
Propriétés
Formule moléculaire |
C29H34F3N3O6 |
|---|---|
Poids moléculaire |
577.6 g/mol |
Nom IUPAC |
N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m1/s1 |
Clé InChI |
MZEOSVPWMSEFPW-VIWHSLTKSA-N |
SMILES isomérique |
CCO[C@@H]1CN(C[C@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O |
SMILES canonique |
CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B11820214.png)
![N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine](/img/structure/B11820220.png)

![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)








![2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester](/img/structure/B11820265.png)
